![molecular formula C14H21N3O2 B2647830 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176125-79-2](/img/structure/B2647830.png)
3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Molecular Structure and Crystallography
- The molecular structure and crystallography of compounds related to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been studied extensively. For instance, the study of Paliperidonium nitrate shows the conformational details of the piperidine ring and its protonation state, which can be crucial for understanding the chemical behavior of similar compounds (Ge & Luo, 2012).
Synthesis and Activity
- Research into the synthesis and biological activity of similar compounds has been conducted. For example, the synthesis of derivatives with a piperidine group and their testing for 5-HT2 and alpha 1 receptor antagonist activity offers insights into the potential pharmacological applications of such compounds (Watanabe et al., 1992).
Antimicrobial Activity
- The antimicrobial properties of compounds related to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been explored. A study on 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides demonstrated significant antimicrobial activity, indicating potential applications in combating microbial infections (Desai et al., 2016).
Antineoplastic Activity
- Research on related compounds has shown applications in antineoplastic activity. For instance, the metabolism of Flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia offers insights into the pharmacokinetics and potential therapeutic applications of similar compounds (Gong et al., 2010).
Novel Building Blocks for Drug Discovery
- Compounds similar to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been identified as potential building blocks for drug discovery. A study on 3-((hetera)cyclobutyl)azetidines, analogues of piperidine, highlights their larger size and increased conformational flexibility, which could be beneficial in the development of new pharmaceuticals (Feskov et al., 2019).
Anti-Angiogenic and DNA Cleavage Studies
- The study of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting potential uses in cancer treatment (Kambappa et al., 2017).
Mechanism of Action
properties
IUPAC Name |
3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-13-2-1-12(13)16-7-4-11(5-8-16)9-17-10-15-6-3-14(17)19/h3,6,10-13,18H,1-2,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMFHZWRQYYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)CN3C=NC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
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